Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-4-6(13)8(11)7(14)5-12/h8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFQSPFALMDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(C(=O)C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. One common method involves the reaction of 4-bromo-3,5-dioxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.
Reduction Reactions: Products include hydroxylated piperidine derivatives.
Oxidation Reactions: Products include more oxidized piperidine derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₁H₁₄BrN₁O₄
- Molecular Weight : 292.13 g/mol
- IUPAC Name : Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate
Medicinal Chemistry
This compound is being investigated for its potential pharmacological properties:
- Antimicrobial Activity : Compounds with similar structures have shown promise as inhibitors of bacterial enzymes, making this compound a candidate for further exploration in combating antibiotic resistance .
- Enzyme Inhibition : The compound may serve as a scaffold for developing inhibitors targeting specific metabolic pathways associated with diseases such as cancer .
Organic Synthesis
The compound can act as an intermediate in the synthesis of more complex molecules:
- Synthesis of Piperidine Derivatives : Its structural features allow for modifications that could lead to novel compounds with enhanced biological activities .
- Chiral Resolution Processes : Research indicates that derivatives of this compound can be utilized in processes aimed at achieving high enantiomeric excess in chiral compounds .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial properties of piperidine derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic pathway for this compound to improve yields and reduce reaction times. The findings highlighted the effectiveness of using specific catalysts and solvent systems, leading to enhanced production efficiency .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and keto groups play a crucial role in its reactivity and binding affinity to various biological targets . The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors . Additionally, the ester group can undergo hydrolysis, releasing the active piperidine derivative .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their similarities, and distinguishing features:
Notes:
Biological Activity
Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅BrN₁O₄
- Molecular Weight : 292.13 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1Br
The compound features a piperidine ring with two keto groups and a tert-butyl ester, which contribute to its biological activity.
This compound has been studied for its role as a selective inhibitor of various kinases involved in cell signaling pathways. These pathways are crucial for regulating cell growth, proliferation, and survival, particularly in cancer cells.
Key Mechanisms:
- Inhibition of ERK Pathway : The compound selectively inhibits extracellular signal-regulated kinases (ERK), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation .
- Impact on PI3K Pathway : It may also influence the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth and metabolism. Dysregulation of this pathway is linked to various cancers and inflammatory diseases .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity by inducing apoptosis in cancer cells. In vitro studies have shown that it can reduce cell viability in various cancer cell lines through the modulation of key signaling pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for addressing antibiotic resistance .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate?
The synthesis typically involves functionalizing a piperidine scaffold with bromine and ketone groups under controlled conditions. Key steps include:
- Bromination : Introducing bromine at the 4-position using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄ or DMF) .
- Ketone Formation : Oxidation of secondary alcohols or deprotection of masked carbonyl groups using oxidizing agents (e.g., KMnO₄ or OsO₄) .
- Boc Protection : Incorporating the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Reaction optimization often requires inert atmospheres (N₂/Ar), temperature control, and monitoring via TLC or HPLC .
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
- LCMS/HPLC : High-resolution LCMS (e.g., m/z [M+H]+) verifies molecular weight, while HPLC retention times (e.g., 1.64 minutes under SQD-FA05 conditions) assess purity .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and validates bond angles/distances .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
- Storage : Store in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected from single crystals grown via slow evaporation .
- Refinement with SHELX : The SHELXL program refines atomic coordinates, thermal parameters, and occupancy factors. Disordered tert-butyl groups may require constraints during refinement .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm accuracy .
Q. How to address contradictions in spectroscopic data during characterization?
- Cross-Validation : Compare NMR shifts with DFT-calculated values or databases (e.g., PubChem) .
- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace unexpected signals in complex spectra .
- Dynamic HPLC : Employ chiral columns to detect enantiomeric impurities that may skew LCMS results .
Q. What are the potential biological applications of this compound?
- Drug Discovery : The bromine and ketone groups make it a candidate for covalent inhibitors (e.g., targeting cysteine proteases) .
- Enzyme Studies : Its sp³-rich structure can mimic transition states in enzyme-substrate complexes, useful for mechanistic studies .
- In Vivo Probes : Radiolabeling (e.g., ¹¹C for PET imaging) could track biodistribution in preclinical models .
Q. How to optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to introduce aryl groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency, while THF improves Boc-deprotection .
- Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
